7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

Description

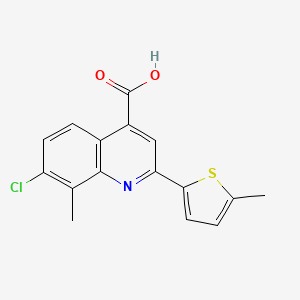

Molecular Formula: C₁₆H₁₂ClNO₂S Molecular Weight: 317.79 g/mol CAS Number: 588696-20-2 Structure: This quinoline-4-carboxylic acid derivative features a 5-methylthiophen-2-yl group at position 2, a chlorine atom at position 7, and a methyl group at position 8 (). Its structural uniqueness lies in the combination of electron-withdrawing (Cl) and electron-donating (methyl) substituents on the quinoline core, which may influence its physicochemical properties and biological interactions. The compound is synthesized via coupling reactions involving substituted quinoline intermediates ().

Properties

IUPAC Name |

7-chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2S/c1-8-3-6-14(21-8)13-7-11(16(19)20)10-4-5-12(17)9(2)15(10)18-13/h3-7H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJLRAAPIBVQPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601163035 | |

| Record name | 7-Chloro-8-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601163035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588696-20-2 | |

| Record name | 7-Chloro-8-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588696-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-8-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601163035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid, can be achieved through several methods. Common synthetic routes include the Friedländer synthesis, the Skraup synthesis, and the Pfitzinger reaction . These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: Halogen atoms, such as chlorine, can be replaced with other functional groups through nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium tr

Biological Activity

7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid (CAS No. 588696-20-2) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This quinoline derivative has been studied for its antibacterial, antifungal, and cytotoxic properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 317.79 g/mol. The compound features a chloro group, a methyl group, and a thiophene moiety, which contribute to its biological properties.

Antibacterial Activity

Research has demonstrated that quinoline derivatives, including this compound, exhibit notable antibacterial activity against various strains of bacteria. A study evaluating the antibacterial efficacy of related compounds found that modifications in the quinoline structure significantly influenced their activity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Selected Bacterial Strains

The compound demonstrated significant inhibition against Staphylococcus aureus and Bacillus subtilis , indicating its potential as an antibacterial agent.

Cytotoxicity Studies

Further investigations into the cytotoxic effects of the compound were conducted using mouse macrophage cell lines (RAW 264.7). The MTT assay results indicated that while the compound exhibited antibacterial properties, it also maintained a favorable safety profile with low cytotoxicity.

Table 2: Cytotoxicity Results in RAW 264.7 Cells

The IC50 value suggests that the compound has comparable cytotoxicity to established antibiotics like ampicillin and gentamicin, making it a candidate for further development in therapeutic applications.

Antifungal Activity

In addition to its antibacterial properties, quinoline derivatives have been reported to possess antifungal activity. A study involving various substituted quinoline derivatives indicated that certain modifications could enhance their efficacy against fungal pathogens.

Table 3: Antifungal Activity Against Selected Fungal Strains

| Compound | Fungal Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 7-Chloro-8-methyl... | Candida albicans | 16 | |

| 7-Chloro-8-methyl... | Aspergillus niger | 14 |

These results highlight the potential of this compound in treating fungal infections as well.

The precise mechanism by which this compound exerts its biological effects is an area of ongoing research. However, it is hypothesized that the compound may inhibit bacterial DNA gyrase or other essential enzymes involved in bacterial replication and cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Comparative Insights

The methyl group at position 8 in the target compound enhances steric hindrance compared to unsubstituted analogues (e.g., Compound 29) .

Heterocycle Variations Replacing thiophene with furan () introduces oxygen instead of sulfur, reducing electron-richness and polarizability, which may impact solubility and receptor interactions.

Aromatic vs. Heteroaromatic Substituents Phenyl derivatives (e.g., CAS 588711-30-2) lack the heteroatom-mediated hydrogen-bonding capacity of thiophene, possibly reducing affinity for enzymes like trypanothione reductase .

Synthetic Accessibility

- Carboxylic acid derivatives (e.g., Compounds 28–32 in ) are synthesized via similar coupling reactions, but yields and purification steps vary based on substituent complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.